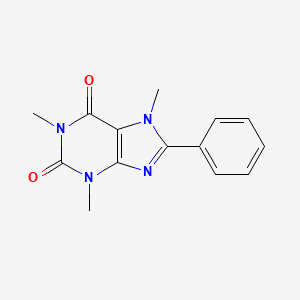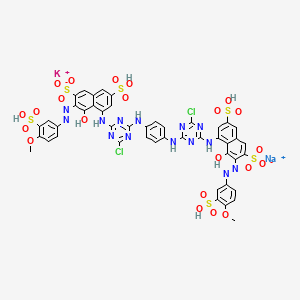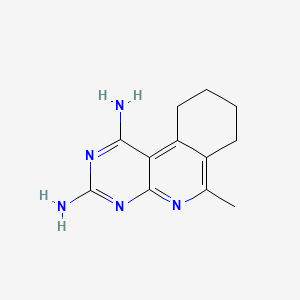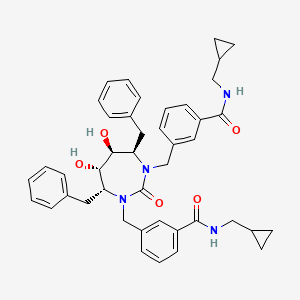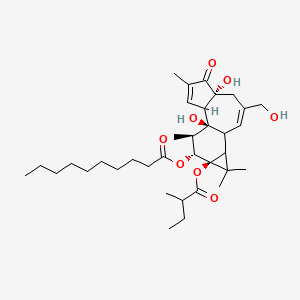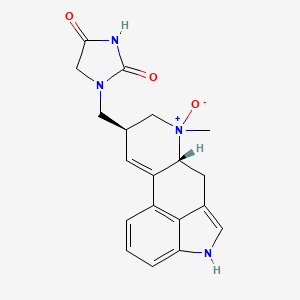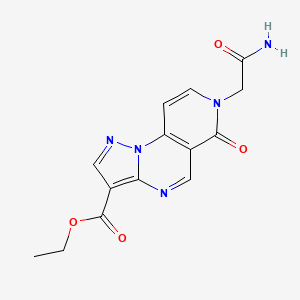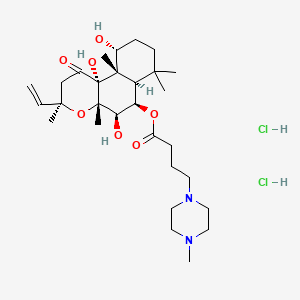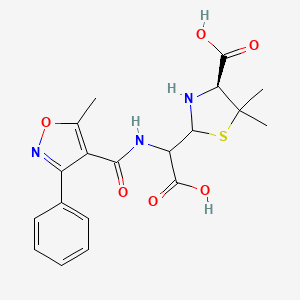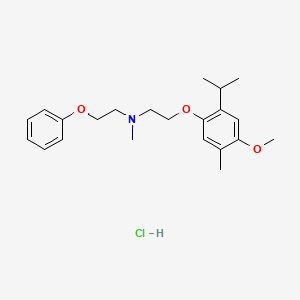
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride is a complex organic compound. It is known for its unique chemical structure, which includes multiple functional groups such as methoxy, methyl, and phenoxy groups. This compound is often used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include methanol, hydrochloric acid, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学研究应用
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving cell signaling and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride include:
- Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, sulfate
- Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, nitrate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical properties. These characteristics make it particularly useful in certain research applications and industrial processes.
属性
CAS 编号 |
84541-55-9 |
|---|---|
分子式 |
C22H32ClNO3 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-17(2)20-16-21(24-5)18(3)15-22(20)26-14-12-23(4)11-13-25-19-9-7-6-8-10-19;/h6-10,15-17H,11-14H2,1-5H3;1H |
InChI 键 |
VOUNXYPSPKLVDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)C(C)C)OCCN(C)CCOC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


